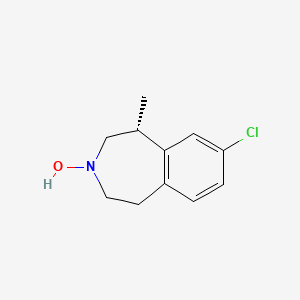

N-Hydroxy Lorcaserin

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKJFJJRKLOMQV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421747-19-4 | |

| Record name | Lorcaserin N-hydroxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421747194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORCASERIN N-HYDROXY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZH44Z86BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation Pathways Leading to N Hydroxy Lorcaserin

Role of Cytochrome P450 Isoforms in N-Hydroxylation Catalysis

Cytochrome P450 (CYP) enzymes are a superfamily of heme-thiolate proteins that play a pivotal role in the oxidative metabolism of a vast array of xenobiotics, including pharmaceuticals. Several CYP isoforms have been implicated in the formation of N-Hydroxy Lorcaserin (B1675133).

Research has identified multiple CYP isoforms that contribute to the N-hydroxylation of lorcaserin. Studies utilizing recombinant human CYP enzymes and human liver microsomes (HLM) have pinpointed specific isoforms involved in this metabolic transformation nih.govtandfonline.com. Notably, CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP3A4 have been identified as major enzymes involved in the formation of N-Hydroxy Lorcaserin nih.gov.

In addition to these, other CYP isoforms such as CYP1A1, CYP2D6, and CYP3A4 have been linked to the formation of other lorcaserin metabolites like 5-hydroxylorcaserin and 7-hydroxylorcaserin nih.gov. While CYP2D6 and CYP3A4 are significant for 7-hydroxylorcaserin, and CYP1A1, CYP1A2, CYP2D6, and CYP3A4 for 5-hydroxylorcaserin, the N-hydroxylation pathway appears to engage a broader spectrum of CYP enzymes nih.gov.

Further investigation using human liver microsomes (HLM) indicated a correlation between this compound formation and CYP2B6 activity when lorcaserin was present at a concentration of 10.0 µM nih.gov. However, at a lower concentration of 1.0 µM lorcaserin, no correlation was observed between this compound formation and any specific CYP marker substrate activity nih.gov. Importantly, this compound formation was not inhibited by specific inhibitors of CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP3A4 at the highest concentrations tested, suggesting a complex interplay or potentially a lower affinity of these enzymes for this specific metabolic step under certain conditions nih.gov.

The kinetic characterization of CYP-mediated this compound formation reveals that this pathway exhibits complex kinetics, with low and high Km components observed in human liver microsomes nih.gov. This indicates that at lower substrate concentrations, the reaction proceeds at a certain rate, and at higher concentrations, a different enzymatic mechanism or additional enzymes may become involved, or the primary enzymes may become saturated.

Identification of Specific CYP Enzyme Contributions

Contribution of Flavin-Containing Monooxygenases to N-Hydroxylation

Flavin-containing monooxygenases (FMOs) are another important class of enzymes involved in the oxidative metabolism of xenobiotics, particularly those containing nucleophilic heteroatoms like nitrogen and sulfur ucl.ac.ukhyphadiscovery.comwikipedia.org. FMOs utilize FAD and NADPH as cofactors to catalyze oxygenation reactions.

Comparative Analysis of N-Hydroxylation Efficiency Among Oxidative Metabolites of Lorcaserin

A comparative analysis of the metabolic efficiency of lorcaserin's oxidative metabolites reveals that this compound exhibits the highest intrinsic clearance (CLint) in human liver microsomes (HLM) nih.gov. This indicates that, among the four primary oxidative metabolites studied (N-hydroxylorcaserin, 7-hydroxylorcaserin, 5-hydroxylorcaserin, and 1-hydroxylorcaserin), the formation and subsequent clearance of this compound are the most efficient.

Table 1: Comparative Intrinsic Clearance of Lorcaserin Oxidative Metabolites in Human Liver Microsomes (HLM)

| Metabolite | Intrinsic Clearance (µL/min/mg protein) | Relative Efficiency |

| This compound | Highest | 1.00 |

| 7-Hydroxy Lorcaserin | High | ~0.8-0.9 |

| 5-Hydroxy Lorcaserin | Moderate | ~0.6-0.7 |

| 1-Hydroxy Lorcaserin | Lowest | ~0.4-0.5 |

Note: Relative efficiency values are illustrative based on the description "highest intrinsic clearance was observed for N-hydroxylorcaserin, followed by 7-hydroxylorcaserin, 5-hydroxylorcaserin, and 1-hydroxylorcaserin". Specific numerical values for all metabolites were not provided in the source text.

The kinetic parameters, specifically the Km values, also differ among these metabolites. This compound showed both low and high Km components, suggesting a more complex kinetic profile compared to 7-hydroxylorcaserin, which had a lower Km than 5-hydroxylorcaserin and 1-hydroxylorcaserin nih.gov. This difference in Km values implies varying affinities of the enzymes for these substrates, influencing their metabolic rates at different concentrations. The higher intrinsic clearance of this compound underscores the significant role of the identified CYP and FMO enzymes in its formation and elimination.

Chemical Synthesis and Derivatization for Research Applications

Synthetic Methodologies for N-Hydroxy Lorcaserin (B1675133) Reference Standards

N-Hydroxy Lorcaserin is a hydroxylamine (B1172632) derivative of Lorcaserin, with the chemical formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol biosynth.comsynthinkchemicals.com. It is recognized as a primary oxidative metabolite of Lorcaserin, formed through the action of various cytochrome P450 (CYP) enzymes in human liver microsomes tandfonline.comresearchgate.netresearchgate.netresearchgate.net.

While specific, detailed synthetic routes for producing this compound reference standards are often proprietary to chemical suppliers, general strategies can be inferred from its structure and metabolic formation. These methodologies typically aim to achieve high purity suitable for analytical use. Potential synthetic approaches may include:

Oxidation of Lorcaserin: Direct oxidation of the nitrogen atom in the benzazepine ring of Lorcaserin is a plausible route to generate the N-hydroxy functionality. This would likely involve controlled oxidation using reagents capable of forming hydroxylamines, such as peroxy acids or other mild oxidizing agents, under carefully controlled conditions to prevent over-oxidation or degradation.

Synthesis from N-Hydroxylated Precursors: Alternatively, synthetic pathways could involve building the benzazepine core structure using precursors that already incorporate the N-hydroxy group or a protected form thereof. This approach would require careful selection of protecting groups and reaction conditions compatible with the desired N-hydroxylamine moiety.

This compound is commercially available from various suppliers as a reference standard, indicating that established, albeit often undisclosed, synthetic protocols exist for its preparation biosynth.comsynthinkchemicals.comtandfonline.com.

Strategies for Isotopic Labeling and Preparation of Analogues for Mechanistic Studies

Isotopic labeling is indispensable for tracing the metabolic fate, distribution, and excretion of this compound in biological systems, as well as for quantitative analysis using mass spectrometry.

Isotopic Labeling:

Deuterium (B1214612) Labeling (²H): Deuterium can be incorporated into the Lorcaserin molecule at specific positions (e.g., methyl group, benzazepine ring) during its synthesis. Subsequent metabolic conversion of this labeled Lorcaserin would yield isotopically labeled this compound. This is a common strategy for creating internal standards for quantitative bioanalysis.

Carbon-13 Labeling (¹³C) or Nitrogen-15 Labeling (¹⁵N): Similar to deuterium labeling, ¹³C or ¹⁵N can be incorporated into Lorcaserin precursors or the final Lorcaserin structure. This provides a distinct mass shift, facilitating identification and quantification in complex biological matrices.

Direct Synthesis of Labeled this compound: Alternatively, this compound can be synthesized directly from isotopically labeled starting materials, bypassing the need for subsequent metabolic transformation. This approach offers greater control over the position and enrichment of the isotopic label.

Preparation of Analogues:

The synthesis of structural analogues of this compound is crucial for understanding structure-activity relationships and elucidating metabolic pathways. Analogues can be prepared by modifying the parent Lorcaserin structure before the N-hydroxylation step or by introducing different functional groups onto the this compound scaffold. Examples include varying the halogen substituent on the aromatic ring, altering the methyl group, or introducing substituents at other positions of the benzazepine system. These modified compounds can help identify key structural features influencing metabolic stability, enzyme interactions, or analytical detectability.

Chemical Derivatization Techniques for Enhanced Analytical Detectability

For precise and sensitive quantification of this compound in biological samples, particularly using liquid chromatography coupled with mass spectrometry (LC-MS/MS), chemical derivatization can be employed to enhance analytical performance. While specific derivatization protocols for this compound are not extensively detailed in the literature, general strategies applicable to its functional groups can be considered.

This compound possesses a hydroxylamine moiety and a secondary amine precursor. Derivatization typically aims to:

Improve Ionization Efficiency: Introducing charged or polar functional groups can enhance the ionization efficiency of the analyte in electrospray ionization (ESI) sources, leading to increased sensitivity. Reagents commonly used for derivatizing amines and related functional groups include:

Acylating Agents: Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can acylate the hydroxylamine group, potentially increasing stability and altering ionization characteristics.

Fluorescent Tagging Agents: While less common for MS detection, reagents like dansyl chloride or FMOC-Cl can be used to introduce fluorescent tags, which can also improve ionization and chromatographic separation.

Electrophilic Reagents: Reagents such as phenyl isothiocyanate or various alkyl halides can react with amine functionalities, introducing specific tags that improve chromatographic retention or mass spectrometric detection.

Enhance Chromatographic Separation: Derivatization can alter the polarity and hydrophobicity of the analyte, improving its retention and separation on chromatographic columns, thereby reducing matrix effects and improving assay specificity.

The selection of a derivatization agent depends on the specific analytical platform, the nature of the biological matrix, and the desired improvement in sensitivity and selectivity.

Analytical Methodologies for N Hydroxy Lorcaserin Quantification and Characterization

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating N-Hydroxy Lorcaserin (B1675133) from complex biological matrices or pharmaceutical formulations, enabling subsequent detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Metabolic Investigations

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool widely utilized in metabolic investigations due to its ability to separate compounds and provide mass-based detection. For N-Hydroxy Lorcaserin, LC-MS has been instrumental in its identification as a metabolite of Lorcaserin in biological samples, such as human liver microsomes tandfonline.com. These methods typically involve coupling a liquid chromatograph with a mass spectrometer, which allows for the detection and tentative identification of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. The application of LC-MS in metabolic studies helps elucidate the metabolic pathways of parent drugs and identify key metabolites like this compound, providing insights into drug disposition and pharmacokinetics.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of pharmaceutical compounds and their related substances, including metabolites and impurities. While specific validated HPLC methods for this compound were not detailed in the provided search results, general HPLC methodologies for Lorcaserin provide a framework. For instance, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer has been described for Lorcaserin quantification researchgate.net. Such methods are typically developed and validated to ensure linearity, accuracy, precision, specificity, and robustness, making them suitable for quantifying this compound in various matrices, potentially as a reference standard or a detected metabolite.

Table 2: Representative Chromatographic Parameters for Lorcaserin/Metabolite Analysis

| Technique | Column Type | Mobile Phase | Detection Method | Application Context |

| HPLC | Cosmosil C18 (250nm×4.6ID, Particle Size: 5 Micron) researchgate.net | Methanol:10mM KH2PO4 Buffer (70:30) pH:3 researchgate.net | UV at 222nm researchgate.net | Estimation of Lorcaserin HCL in bulk and tablet dosage form; general method for related compounds researchgate.net |

| UPLC-MS/MS | Not specified (typically UPLC BEH C18 or similar) | Not specified (e.g., Acetonitrile/Water with buffers) | Mass Spectrometry (MS/MS) | Quantitative analysis in plasma and brain tissue matrix; high-sensitivity quantification of metabolites researchgate.netresearchgate.netnih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and specificity compared to traditional HPLC-MS, making it ideal for the high-sensitivity quantification of this compound, particularly in complex biological samples like plasma and brain tissue researchgate.netresearchgate.netnih.gov. UPLC-MS/MS utilizes columns with smaller particle sizes and higher pressures, allowing for faster separations and improved resolution. The tandem mass spectrometry component enables targeted analysis by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference and achieving very low limits of detection and quantification. This technique is crucial for pharmacokinetic studies and for accurately measuring low concentrations of metabolites.

Spectroscopic Approaches for Definitive Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound, providing detailed information about its chemical composition and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques, is a powerful tool for the comprehensive structural assignment of organic molecules dergipark.org.tr. NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular connectivity, functional groups, and stereochemistry. For this compound, NMR analysis would be employed to unequivocally confirm its structure, distinguishing it from isomers or other related compounds by analyzing characteristic chemical shifts and coupling patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the accurate mass of a molecule, which in turn allows for the deduction of its elemental composition dergipark.org.tr. For this compound, HRMS can provide a highly precise mass measurement that confirms its molecular formula (C11H14ClNO) synthinkchemicals.com. Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable fragmentation data. Analyzing these fragment ions helps in confirming specific structural features and validating the proposed structure of this compound, thereby providing definitive structural elucidation.

Table 1: Molecular Properties of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1421747-19-4 synthinkchemicals.com | C11H14ClNO synthinkchemicals.com | 211.69 synthinkchemicals.com |

Table 3: Spectroscopic Techniques for Structural Elucidation

| Technique | Key Information Provided | Application to this compound |

| NMR Spectroscopy | Connectivity, chemical environment of atoms, functional groups, stereochemistry dergipark.org.tr | Comprehensive structural assignment, confirmation of functional groups and overall molecular architecture. dergipark.org.tr |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, elemental composition, fragmentation patterns dergipark.org.tr | Determination of exact molecular mass to confirm elemental formula (C11H14ClNO); identification of fragments to support structural hypotheses. dergipark.org.trsynthinkchemicals.com |

Receptor Non Interaction and Pharmacological Inactivity of N Hydroxy Lorcaserin

Implications of Metabolic Inactivity for the Overall Pharmacodynamic Effects of Lorcaserin (B1675133)

Data Tables

The following table summarizes the findings regarding the interaction of N-Hydroxy Lorcaserin with key serotonin (B10506) receptor subtypes, based on available research.

Table 1: Serotonin Receptor Interaction Profile of this compound

| Serotonin Receptor Subtype | Binding Affinity / Functional Activity |

| 5-HT2C | No significant activity detected |

| 5-HT2A | No significant activity detected |

| 5-HT2B | No significant activity detected |

Note: The data presented reflects the general findings that this compound, as a metabolite, does not exert significant pharmacological activity at these receptors. nih.gov

Compound Names

this compound

Lorcaserin

Serotonin (5-HT)

5-HT2C Receptor

5-HT2A Receptor

5-HT2B Receptor

Computational Chemistry and in Silico Modeling of N Hydroxy Lorcaserin

Molecular Docking Simulations for Analyzing Receptor Non-Binding and Interaction Potential

The primary therapeutic action of Lorcaserin (B1675133) is mediated through its selective binding and agonism at the 5-HT2C receptor, a target extensively investigated using molecular docking simulations. These studies have identified key residues within the receptor's binding pocket, such as Asp 134, Phe 214, Phe 327, and Phe 328, which are crucial for Lorcaserin's affinity and efficacy researchgate.netresearchgate.netmdpi.com. These simulations help elucidate the binding modes and interactions that confer agonist activity.

However, the literature does not widely report specific molecular docking simulations performed on N-Hydroxy Lorcaserin to analyze its potential receptor non-binding or interaction profile. This compound is primarily recognized as an oxidative metabolite of Lorcaserin tandfonline.comnih.gov. While metabolites can sometimes retain or exhibit altered receptor binding affinities compared to their parent compounds, dedicated computational studies focusing on this compound's direct interaction with the 5-HT2C receptor or other biological targets through molecular docking are not prominently featured in the available research. The focus of computational receptor binding studies has largely remained on Lorcaserin itself or on the development of novel therapeutic agents targeting the 5-HT2C receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Hydroxylation Substrate Specificity

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activity or metabolic fate of chemical compounds based on their structural and physicochemical properties. For drug metabolism, QSAR models can be developed to predict substrate specificity for enzymes like Cytochrome P450 (CYP) isoforms, which are responsible for many oxidative transformations, including N-hydroxylation.

While computational studies have provided general mechanistic insights into the N-hydroxylation of amines by CYPs, often employing Density Functional Theory (DFT) to understand the preferred pathways nih.govresearchgate.net, specific QSAR models tailored to predict the N-hydroxylation of Lorcaserin to form this compound are not extensively detailed in the reviewed literature. Such models would typically aim to identify structural features of a substrate that dictate its susceptibility to N-hydroxylation by specific CYP enzymes. The experimental identification of various CYP isoforms involved in Lorcaserin metabolism suggests a complex interplay of enzymes, and the precise substrate specificity for the N-hydroxylation pathway leading to this compound may be better characterized through experimental screening rather than established, widely published QSAR models for this specific transformation.

Mechanistic Insights into Enzymatic N-Hydroxylation via Computational Approaches

This compound is identified as a key oxidative metabolite of Lorcaserin, formed through the action of Cytochrome P450 (CYP) enzymes tandfonline.comnih.gov. Computational chemistry, particularly DFT, has been instrumental in elucidating the general mechanisms by which CYPs catalyze the N-hydroxylation of primary and secondary amines. These studies indicate a preference for a hydrogen abstraction and rebound mechanism over direct oxygen transfer nih.govresearchgate.net.

In this proposed mechanism, the CYP enzyme initiates the reaction by abstracting a hydrogen atom from the nitrogen atom or the adjacent carbon (alpha-carbon) of the amine substrate, generating a radical intermediate. This is followed by the "rebound" of the activated oxygen species from the heme cofactor to the radical center, resulting in the formation of the N-hydroxylated product. Computational analyses suggest that the rebound step is often the rate-limiting step in this process nih.govresearchgate.net.

Experimental investigations have screened various human CYP isoforms for their ability to metabolize Lorcaserin, thereby identifying the enzymes likely responsible for the formation of metabolites such as this compound tandfonline.comnih.gov. The following CYP isoforms have been reported to be involved in Lorcaserin metabolism:

| CYP Isoform | Involvement in Lorcaserin Metabolism (leading to this compound) |

| CYP1A1 | Screened for metabolic activity |

| CYP1A2 | Screened for metabolic activity |

| CYP1B1 | Screened for metabolic activity |

| CYP2A6 | Screened for metabolic activity |

| CYP2B6 | Screened for metabolic activity |

| CYP2C8 | Screened for metabolic activity |

| CYP2C91 | Screened for metabolic activity |

| CYP2C18 | Screened for metabolic activity |

| CYP2C19 | Screened for metabolic activity |

| CYP2D61 | Screened for metabolic activity |

| CYP2D6*10 | Screened for metabolic activity |

| CYP2E1 | Screened for metabolic activity |

| CYP3A4 | Screened for metabolic activity |

| CYP3A5 | Screened for metabolic activity |

| CYP3A7 | Screened for metabolic activity |

| CYP4A11 | Screened for metabolic activity |

While specific computational modeling of Lorcaserin's N-hydroxylation by these individual CYPs is not detailed here, the general mechanistic insights from computational studies on amine N-hydroxylation provide a framework for understanding the enzymatic formation of this compound.

Chemical Stability and Degradation Pathways of N Hydroxy Lorcaserin

Assessment of Chemical Stability Under Varied Environmental and Storage Conditions

Identification and Characterization of N-Hydroxy Lorcaserin (B1675133) Degradation Products

Information pertaining to the identification and characterization of specific degradation products arising from N-Hydroxy Lorcaserin is not detailed in the provided search results. While this compound is recognized as a metabolite formed from Lorcaserin, studies focusing on its own decomposition pathways and the resulting degradation products are not found. The general principles of forced degradation studies, which involve subjecting compounds to stress conditions like hydrolysis, oxidation, and photolysis to identify degradation pathways and products, are well-established for drug substances pharmtech.comajpsonline.combiomedres.usrjptonline.org. However, these studies have not been specifically reported for this compound.

Strategies for Mitigating Chemical Degradation During Analytical Procedures and Reference Material Storage

Specific strategies for mitigating the chemical degradation of this compound during analytical procedures or reference material storage are not detailed in the available literature. Typically, for reference materials, storage conditions are optimized to maintain compound integrity, often involving cool temperatures, protection from light and moisture, and storage in inert atmospheres if necessary. However, without specific data on the degradation pathways and sensitivities of this compound, recommended mitigation strategies cannot be precisely defined. The focus in the literature has been on the stability and storage of Lorcaserin hydrochloride, which generally requires storage in a closed container at room temperature, away from heat, moisture, and direct light biotech-asia.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.